Pervicoside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

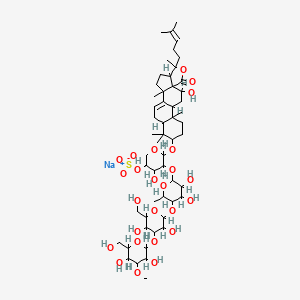

Pervicoside B is a triterpene glycoside.

化学反応の分析

Isolation and Structural Elucidation

Pervicoside B can be isolated from sea cucumbers through extraction and purification processes . The body wall of the sea cucumber Holothuria lessoni was extracted using 70% ethanol, followed by liquid-liquid partition chromatography and isobutanol extraction . High-performance centrifugal partition chromatography (HPCPC) was then used to purify the saponins . Techniques such as MALDI-MS/MS and ESI-MS/MS are used to analyze the purified saponins, which helps to elucidate their structure .

Biological Activities and Reactions

This compound exhibits several biological activities, including antifungal properties . Studies indicate that this compound-like compounds can inhibit the growth and attachment of diatoms, suggesting anti-fouling capabilities .

Saponin Diversity and Reactions in Sea Cucumbers

Sea cucumbers contain a variety of saponins, with the Holothuria lessoni species alone containing 89 saponin congeners . These saponins can undergo various chemical reactions, such as glycosidic bond cleavage, yielding oligosaccharide and monosaccharide fragments . These fragmentations provide structural information, including the molecular weight of the aglycones, glycoside linkages, the nature and sequence of monosaccharide units, and the presence of modifications like acetyl or sulfate groups .

Mass Spectrometry Analysis

Mass spectrometry (MS) is crucial for analyzing saponins like this compound. Key diagnostic ion peaks are identified through the cleavage of glycosidic bonds . The analysis of these ions helps determine the structure of the saponin . For instance, the spectrum of ions at m/z 1221.5 showed a different fragmentation pattern compared to Typicosides A, indicating a new saponin congener .

Factors Influencing Saponin Composition

Environmental factors and stress conditions can influence the saponin composition in sea cucumbers . For example, in H. forskali, the body wall produces tetraosides under normal conditions, but converts them to hexaosides under stressed conditions .

Anti-Tumor Activities

Some saponins exhibit anti-tumor activities . Peloruside A, for example, is a microtubule-stabilizing agent with potential for cancer treatment . While not this compound, research into similar compounds helps provide context .

Tubulin Interactions

Research on related compounds shows possible interactions with tubulin, a protein involved in cell division. Certain synthesized compounds have demonstrated activity as tubulin inhibitors, which aligns with their cytotoxic effects .

Data Table of Saponins and Characteristics

特性

CAS番号 |

96157-95-8 |

|---|---|

分子式 |

C54H85NaO25S |

分子量 |

1189.3 g/mol |

IUPAC名 |

sodium;[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-[[10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpent-3-enyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]oxan-3-yl] sulfate |

InChI |

InChI=1S/C54H86O25S.Na/c1-23(2)11-10-16-53(8)31-14-18-52(7)25-12-13-30-50(4,5)33(15-17-51(30,6)26(25)19-32(57)54(31,52)49(65)78-53)74-48-44(36(60)29(22-70-48)79-80(66,67)68)77-45-38(62)37(61)41(24(3)71-45)75-47-40(64)43(35(59)28(21-56)73-47)76-46-39(63)42(69-9)34(58)27(20-55)72-46;/h11-12,24,26-48,55-64H,10,13-22H2,1-9H3,(H,66,67,68);/q;+1/p-1 |

InChIキー |

KQZXVZVRFIRDCU-ZOZDSXHMSA-M |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CC=C5C4CC(C67C5(CCC6C(OC7=O)(C)CCC=C(C)C)C)O)C)OS(=O)(=O)[O-])O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+] |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CC=C5C4CC(C67C5(CCC6C(OC7=O)(C)CCC=C(C)C)C)O)C)OS(=O)(=O)[O-])O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Pervicoside B; Neothyoside C; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。